molecular formula C16H13Cl2NO4 B14566571 2-(1,3-Dioxolan-2-yl)phenyl (3,4-dichlorophenyl)carbamate CAS No. 61677-64-3

2-(1,3-Dioxolan-2-yl)phenyl (3,4-dichlorophenyl)carbamate

Cat. No.: B14566571
CAS No.: 61677-64-3
M. Wt: 354.2 g/mol
InChI Key: SSLOHMDTJHAXSR-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)phenyl (3,4-dichlorophenyl)carbamate is an organic compound that features a dioxolane ring and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-yl)phenyl (3,4-dichlorophenyl)carbamate typically involves the reaction of 2-(1,3-Dioxolan-2-yl)phenol with 3,4-dichlorophenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)phenyl (3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)phenyl (3,4-dichlorophenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)phenyl (3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxolan-2-yl)phenyl (2,4-dichlorophenyl)carbamate
  • 2-(1,3-Dioxolan-2-yl)phenyl (3,5-dichlorophenyl)carbamate
  • 2-(1,3-Dioxolan-2-yl)phenyl (4-chlorophenyl)carbamate

Uniqueness

2-(1,3-Dioxolan-2-yl)phenyl (3,4-dichlorophenyl)carbamate is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .

Properties

CAS No.

61677-64-3

Molecular Formula

C16H13Cl2NO4

Molecular Weight

354.2 g/mol

IUPAC Name

[2-(1,3-dioxolan-2-yl)phenyl] N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C16H13Cl2NO4/c17-12-6-5-10(9-13(12)18)19-16(20)23-14-4-2-1-3-11(14)15-21-7-8-22-15/h1-6,9,15H,7-8H2,(H,19,20)

InChI Key

SSLOHMDTJHAXSR-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=CC=C2OC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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